molecular formula C10H14O B3050135 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one CAS No. 2384-50-1

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one

Cat. No.: B3050135
CAS No.: 2384-50-1
M. Wt: 150.22 g/mol
InChI Key: RZWOGVZREQGWCL-UHFFFAOYSA-N
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Description

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one is an organic compound with the molecular formula C10H14O It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For example, catalytic hydrogenation of 2-naphthol in the presence of a palladium catalyst can yield this compound. The reaction typically requires elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze reactions involving ketones, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one.

    Tetralin: A related bicyclic compound with similar structural features.

    Decalin: Another bicyclic compound, but with a different arrangement of rings.

Uniqueness

This compound is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production.

Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWOGVZREQGWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C=CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498928
Record name 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2384-50-1
Record name 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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